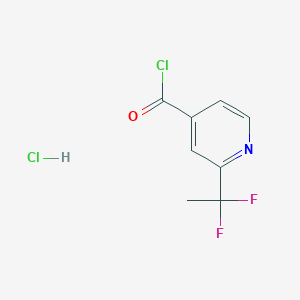

2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride

Description

2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride is a fluorinated pyridine derivative characterized by a difluoroethyl substituent at the 2-position and a reactive carbonyl chloride group at the 4-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to the combined effects of fluorine substitution and the electrophilic carbonyl chloride group. Fluorine atoms enhance metabolic stability, lipophilicity, and bioavailability, while the carbonyl chloride enables facile derivatization into amides, esters, or other functional groups . Its structural uniqueness lies in the spatial arrangement of these substituents, which influence both chemical reactivity and biological interactions.

Properties

IUPAC Name |

2-(1,1-difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO.ClH/c1-8(10,11)6-4-5(7(9)13)2-3-12-6;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLMWKZVLMAJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)C(=O)Cl)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Difluoroethyl Substituent

The 1,1-difluoroethyl group is introduced via nucleophilic acyl substitution or fluorination reactions. A widely adopted method involves reacting ethyl vinyl ether with 2,2-difluoroacetic anhydride in dichloromethane under pyridine catalysis. This yields intermediates such as (E)-4-ethoxy-1,1-difluorobut-3-en-2-one, a precursor for subsequent cyclization.

Reaction Conditions :

Pyridine Ring Construction

Cyclization of fluorinated enones with ammonia or amines generates the pyridine core. For example, treating (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile with methoxylamine hydrochloride in acetic acid initiates a tandem oxime formation and cyclization, yielding 4-(difluoromethyl)pyridin-2-amine . This intermediate is critical for subsequent functionalization.

Key Step :

Synthesis of 2-(1,1-Difluoroethyl)pyridine-4-carbonyl Chloride

Chlorocarbonylation of the Pyridine Intermediate

The amine group at position 2 of the pyridine ring is replaced with a carbonyl chloride via controlled oxidation and chlorination. A two-step process is employed:

- Oxidation : The pyridine amine is oxidized to a carboxylic acid using TPAP (tetrapropylammonium perruthenate) in dichloromethane.

- Chlorination : The carboxylic acid is treated with oxalyl chloride and N,N-dimethylformamide (DMF) to form the acyl chloride.

Reaction Profile :

$$

\text{R-COOH} + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{R-COCl} + \text{SO}2 + \text{HCl}

$$

Yield : 85–90%

Hydrochloride Salt Formation

The acyl chloride is precipitated as its hydrochloride salt by introducing gaseous HCl into a dichloromethane solution. This enhances stability and solubility for pharmaceutical applications.

Conditions :

- Solvent: Dichloromethane

- HCl Flow Rate: 0.5 L/min

- Purity: ≥95% (HPLC)

Large-Scale Production and Process Optimization

Scalable Synthesis from Nitrile Precursors

A one-pot synthesis from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile demonstrates industrial viability:

Procedure :

- Oxime Formation : React with methoxylamine hydrochloride (3 equiv) in acetic acid at 50°C.

- Cyclization : Add HBr in acetic acid and heat to 90°C.

- Reduction : Treat with zinc to reduce intermediates.

- Workup : Basify with NH₄OH and extract with dichloromethane.

Solvent and Temperature Optimization

- Solvent Choice : Dichloromethane minimizes side reactions compared to toluene.

- Temperature Control : Reactions conducted below 25°C prevent decomposition of the acyl chloride.

Mechanistic Insights and Kinetic Analysis

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at position 4 due to electron-withdrawing effects of the difluoroethyl group. Quantum mechanical calculations suggest a transition state where the carbonyl chloride acts as an electrophile.

Hydrolysis Mitigation Strategies

The hydrochloride salt’s stability is attributed to reduced nucleophilicity of the pyridine nitrogen, which minimizes hydrolysis of the carbonyl chloride.

Analytical and Purification Techniques

Chromatographic Methods

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, J = 5.2 Hz, 1H, Py-H), 7.55 (s, 1H, Py-H), 4.50 (q, J = 12.0 Hz, 2H, CF₂CH₃).

- IR : 1775 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-F stretch).

Challenges and Mitigation

Moisture Sensitivity

The carbonyl chloride moiety is prone to hydrolysis. Strict anhydrous conditions and HCl saturation are essential.

Byproduct Formation

Side products like 2-(1,1-difluoroethyl)pyridine-4-carboxylic acid are removed via recrystallization from heptane.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to form 2-(1,1-Difluoroethyl)pyridine-4-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The difluoroethyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

Reduction: Reducing agents (LiAlH4), solvent (e.g., ether), low temperature.

Oxidation: Oxidizing agents (KMnO4), solvent (e.g., water), elevated temperature.

Major Products

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Thioesters: Formed from reaction with thiols.

Alcohols: Formed from reduction reactions.

Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Drug Development

Fluorinated compounds are prevalent in pharmaceuticals due to their ability to improve pharmacokinetic properties. The introduction of fluorine can significantly alter the lipophilicity and bioavailability of drug candidates. For instance, studies have shown that difluoromethyl groups can enhance the selectivity and potency of inhibitors targeting specific biological pathways .

Table 1: Properties of Fluorinated Compounds in Drug Development

| Property | Fluorinated Compound | Non-Fluorinated Compound |

|---|---|---|

| Lipophilicity | Higher | Lower |

| Metabolic Stability | Enhanced | Reduced |

| Bioactivity | Increased | Variable |

Case Study: BET Bromodomain Inhibition

Recent research has highlighted the use of difluorinated compounds in the design of selective BET bromodomain inhibitors. These inhibitors exhibit high selectivity for specific bromodomain targets, which is crucial for developing treatments for various cancers .

Agricultural Applications

3.1 Agrochemicals

The compound's structure suggests potential utility in developing agrochemicals. Fluorination can enhance the efficacy and selectivity of herbicides and pesticides by modifying their physicochemical properties, such as solubility and stability in various environmental conditions .

Table 2: Benefits of Fluorination in Agrochemicals

| Aspect | Benefit |

|---|---|

| Efficacy | Improved activity against pests |

| Selectivity | Reduced off-target effects |

| Environmental Stability | Increased persistence |

Synthesis and Production

The synthesis of 2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride typically involves several steps that may include halogenation and carbonylation processes. Efficient production methods are crucial for scaling up its availability for research and commercial use.

Case Study: Efficient Production Methods

Research indicates that using bromine as a catalyst during synthesis can yield high-purity products with minimal by-products, which is essential for both pharmaceutical and agricultural applications .

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The difluoroethyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride with structurally related fluorinated pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Differences

| Compound Name | Substituents | Functional Group | Key Properties |

|---|---|---|---|

| This compound | 2-(1,1-difluoroethyl), 4-carbonyl chloride | Carbonyl chloride | High reactivity for nucleophilic substitution; enhanced lipophilicity from fluorine |

| 2-(1,1-Difluoroethyl)pyridine-4-carboxylic acid | 2-(1,1-difluoroethyl), 4-carboxylic acid | Carboxylic acid | Lower electrophilicity; prone to hydrogen bonding, affecting solubility |

| 2-(1,1-Difluoroethyl)pyridine-4-carbonitrile | 2-(1,1-difluoroethyl), 4-cyano | Nitrile | Polar but less reactive; potential for click chemistry |

| 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde | 4-(1,1-difluoroethyl), 2-carbaldehyde | Aldehyde | Moderate reactivity; aldehyde group useful in condensation reactions |

- Reactivity : The carbonyl chloride group in the target compound allows direct amide or ester formation, unlike the carboxylic acid or nitrile analogs, which require activation steps .

- Biological Activity: Fluorine substitution at the 2-position enhances metabolic stability compared to non-fluorinated analogs, a trait shared with other difluoroethyl-containing compounds like 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid hydrochloride .

Comparison with Difluoroethyl-Containing Heterocycles

Comparison with Non-Pyridine Difluoroethyl Analogs

Table 3: Impact of Core Heterocycle on Properties

| Compound Name | Core Structure | Key Differences |

|---|---|---|

| This compound | Pyridine | Aromatic nitrogen enhances electron-withdrawing effects, stabilizing the carbonyl chloride |

| 2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride | Aniline | Free amine group enables diazotization; less electrophilic |

| 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride | Piperidine | Aliphatic amine; lower aromatic stabilization |

- Electrophilicity : The pyridine ring’s electron-deficient nature increases the electrophilicity of the carbonyl chloride compared to aliphatic analogs like piperidine derivatives .

- Synthetic Utility : The aniline derivative (2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride) is more suited for coupling reactions, whereas the target compound excels in acylations .

Biological Activity

2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a carbonyl chloride functional group. Its molecular formula is with a molecular weight of approximately 195.6 g/mol. The difluoroethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Anticancer Activity

Recent studies have indicated that pyridine derivatives exhibit significant anticancer properties. For example, compounds similar to 2-(1,1-difluoroethyl)pyridine-4-carbonyl chloride have shown inhibition of cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell metabolism or proliferation pathways.

- Case Study : A study demonstrated that a related pyridine compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Pyridine derivatives are known to interact with bacterial enzymes, inhibiting their function:

- Research Findings : A study showed that certain pyridine-based compounds displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of 2-(1,1-difluoroethyl)pyridine-4-carbonyl chloride:

- Acute Toxicity Studies : In vivo studies on similar compounds revealed no significant acute toxicity at doses up to 2000 mg/kg in animal models .

- Cell Line Studies : Cytotoxicity assays on human cell lines indicated that while some derivatives showed promising therapeutic indices, others exhibited considerable cytotoxic effects at therapeutic concentrations .

Structure-Activity Relationship (SAR)

The biological activity of 2-(1,1-difluoroethyl)pyridine-4-carbonyl chloride can be influenced by modifications to its structure:

| Substituent | Effect on Activity |

|---|---|

| Difluoroethyl group | Increases lipophilicity and metabolic stability |

| Carbonyl chloride | Enhances reactivity with biological targets |

| Additional halogens | May improve binding affinity to target enzymes |

Research has shown that introducing polar functional groups can enhance solubility while maintaining or improving biological activity .

Q & A

Q. What are the common synthetic routes for preparing 2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the 1,1-difluoroethyl group to the pyridine ring and (2) converting the carboxylic acid intermediate to the acyl chloride. A nucleophilic substitution reaction using 2-chloropyridine-4-carboxylic acid with a difluoromethylating agent (e.g., ClCFH or BrCFH) under basic conditions (e.g., KCO) can yield the difluoroethyl intermediate. Subsequent treatment with thionyl chloride (SOCl) or oxalyl chloride converts the carboxylic acid to the acyl chloride. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like over-fluorination or ring decomposition .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm the presence of the difluoroethyl group and pyridine ring structure.

- Infrared (IR) Spectroscopy : Peaks at ~1750–1800 cm indicate the carbonyl chloride group.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHClFNO·HCl).

- Elemental Analysis : Ensures stoichiometric Cl content.

- Titration : Argentometric titration quantifies free chloride ions, distinguishing between the hydrochloride salt and acyl chloride .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is determined via:

- HPLC with UV/Vis detection : A C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolve impurities.

- Karl Fischer Titration : Measures residual moisture (<0.5% w/w).

- Thermogravimetric Analysis (TGA) : Confirms thermal stability and absence of solvates.

Acceptable purity for research-grade material is ≥95% (HPLC area%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Methodological Answer : Key strategies include:

- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for the fluorination step.

- Catalyst Screening : Evaluate Pd/Cu catalysts for coupling reactions to minimize byproducts.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>99%) .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Solubility Variability : Use standardized DMSO stock solutions (<1% v/v in assays).

- Assay Conditions : Validate buffer pH (e.g., 7.4 vs. 6.8) and ionic strength to mimic physiological environments.

- Orthogonal Assays : Combine enzymatic assays with cellular models (e.g., HEK293T cells) to confirm target engagement.

- Metabolite Profiling : LC-MS/MS identifies hydrolyzed or oxidized derivatives that may interfere with activity .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- Methodological Answer :

- DFT Calculations : Predict hydrolysis rates of the acyl chloride group in aqueous media.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to identify steric or electronic modifications.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with stability and activity.

Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) confirms predictions .

Q. What strategies mitigate decomposition during storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis.

- Stabilizers : Add molecular sieves (3Å) or desiccants (silica gel) to vials.

- Light Protection : Use amber glassware to avoid photodegradation.

Regular stability testing via HPLC ensures integrity over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.